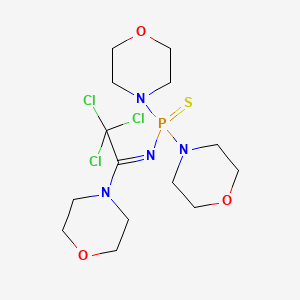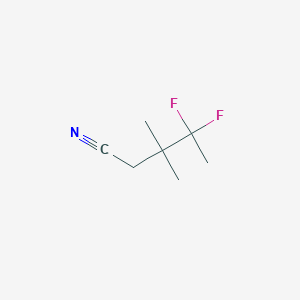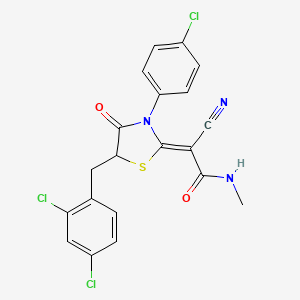
(E)-P,P-dimorpholino-N-(2,2,2-trichloro-1-morpholinoethylidene)phosphinothioic amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-P,P-dimorpholino-N-(2,2,2-trichloro-1-morpholinoethylidene)phosphinothioic amide is a useful research compound. Its molecular formula is C14H24Cl3N4O3PS and its molecular weight is 465.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Occupational Exposure and Health Risks
Occupational exposure to chemicals like trichloroethylene (TCE) has been associated with adverse health outcomes, including non-Hodgkin’s lymphoma and kidney and liver cancer. Studies have looked into the metabolic and toxic effects of TCE exposure, revealing significant variability in human capacity for its metabolism, which could influence susceptibility to TCE-induced toxicity (Lipscomb, Garrett, & Snawder, 1997). Additionally, research into high-resolution metabolomics has linked occupational TCE exposure with systemic metabolic disruptions, supporting known toxic effects of TCE such as immunosuppression and hepatotoxicity (Walker et al., 2016).
Environmental Contaminants and Human Health
Exposure to persistent organic pollutants, such as DDT and its metabolites, has been studied for potential impacts on human health, particularly in early development. One study found that prenatal exposure to low-level concentrations of DDT was associated with a decrease in cognitive skills among preschoolers (Ribas‐Fitó et al., 2006). This highlights the critical need for understanding the implications of environmental exposure to chlorinated compounds and organophosphates on long-term health.
Hypersensitivity and Chemical Exposure
There are also cases of hypersensitivity syndromes induced by chemicals like trichloroethylene, showcasing the importance of recognizing such conditions in the context of occupational health and safety. One report discusses a case of TCE-induced hypersensitivity syndrome that mimicked drug rash with eosinophilia and systemic symptoms (DRESS) syndrome, underscoring the necessity of accurate diagnosis and awareness of chemical sensitivities (Kang et al., 2018).
Properties
IUPAC Name |
(E)-2,2,2-trichloro-N-dimorpholin-4-ylphosphinothioyl-1-morpholin-4-ylethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24Cl3N4O3PS/c15-14(16,17)13(19-1-7-22-8-2-19)18-25(26,20-3-9-23-10-4-20)21-5-11-24-12-6-21/h1-12H2/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCLDAZBWDNRCN-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=NP(=S)(N2CCOCC2)N3CCOCC3)C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1/C(=N/P(=S)(N2CCOCC2)N3CCOCC3)/C(Cl)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl3N4O3PS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-Methylsulfonylphenyl)-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]propanamide](/img/structure/B2587677.png)
![N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2587678.png)
![1,3,7-trimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587681.png)


![{2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}amine hydrochloride](/img/no-structure.png)
![5-[(3-chloro-4-fluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2587691.png)

![N-cyclooctyl-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2587693.png)
![1-(4-methylbenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2587695.png)
methanone](/img/structure/B2587696.png)
![5-[(Cyclopentylamino)sulfonyl]indolinyl 2-furyl ketone](/img/structure/B2587698.png)

![Methyl 2-[2-[2-(2,3-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2587700.png)
